molecular formula C14H22O4 B1265335 Gliocladic acid

Gliocladic acid

Cat. No. B1265335
M. Wt: 254.32 g/mol
InChI Key: SLVSUVFUFJKMCV-URFGDBDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliocladic acid is a p-menthane monoterpenoid.
Gliocladic acid is a natural product found in Trichoderma virens with data available.

Scientific Research Applications

Antitumor Activity

Gliocladic acid, initially identified as a minor component in the fermentation broths of certain fungi, displays notable antitumor properties. Its molecular composition and structure have been detailed, contributing to its recognition as a significant compound in cancer research (Itoh, Takahashi, & Arai, 1982).

Antibacterial and Cytotoxic Properties

Research on the Australian termite nest-derived fungus Trichoderma virens revealed gliocladic acid along with its acetylated analogues. These compounds were evaluated for their antibacterial and cytotoxic properties, highlighting the potential of gliocladic acid in addressing bacterial infections and cancer (Jiao et al., 2019).

Antimicrobial Volatile Compounds

An endophytic Gliocladium species, isolated from Eucryphia cordifolia, produces a mixture of volatile organic compounds including gliocladic acid. These compounds exhibit lethal effects against certain plant pathogenic fungi, suggesting the role of gliocladic acid in plant protection and pest control (Stinson et al., 2003).

Bioactive Compounds Production

The biocontrol fungus Gliocladium virens is known for producing various secondary metabolites, including gliocladic acid. These compounds possess significant bioactivity, such as inhibiting the growth of harmful fungi and bacteria, demonstrating the potential of gliocladic acid in agricultural and environmental applications (Lumsden et al., 1992).

Peptide Synthesis and Iron Acquisition

Gliocladium virens, synonymous with Trichoderma virens, utilizes peptide metabolites like gliocladic acid for various functions, including iron acquisition. This indicates the role of gliocladic acid in microbial nutrient uptake and metabolism, which could be crucial in understanding microbial ecology and interactions (Wilhite, Lumsden, & Straney, 2001).

properties

Product Name

Gliocladic acid

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid

InChI

InChI=1S/C14H22O4/c1-9(2)13-4-3-10(7-15)5-11(13)6-12(8-16)14(17)18/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3,(H,17,18)/b12-6+/t11-,13-/m1/s1

InChI Key

SLVSUVFUFJKMCV-URFGDBDFSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO

Canonical SMILES

CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO

synonyms

gliocladic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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